2-Ethyl-5,5-dimethyl-1,3-oxazinane

Lipophilicity modulation Drug-likeness optimization Fragment-based drug discovery

Researchers requiring a conformationally constrained 1,3-oxazinane scaffold often face supply inconsistency for specific gem-dimethyl isomers. 2-Ethyl-5,5-dimethyl-1,3-oxazinane (CAS 1891284-64-2) addresses this with precise C-5 quaternary substitution, delivering the Thorpe-Ingold effect for ligand pre-organization. - Enables systematic SAR alongside its 6,6-dimethyl regioisomer (CAS 2168154-81-0) for spatial probe studies. - Secondary amine handle (NH) supports parallel library synthesis via N-alkylation or N-acylation. - Fragment-like profile (MW 143.23, LogP 1.37) suits FBDD campaigns targeting moderately hydrophobic sites.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13282977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5,5-dimethyl-1,3-oxazinane
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCCC1NCC(CO1)(C)C
InChIInChI=1S/C8H17NO/c1-4-7-9-5-8(2,3)6-10-7/h7,9H,4-6H2,1-3H3
InChIKeyFBXXBTXTJZGEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5,5-dimethyl-1,3-oxazinane: Technical Baseline


2-Ethyl-5,5-dimethyl-1,3-oxazinane (CAS 1891284-64-2) is a fully saturated 1,3-oxazinane derivative with molecular formula C₈H₁₇NO and molecular weight 143.23 g/mol . The compound features a six-membered tetrahydro-1,3-oxazine ring bearing an ethyl substituent at the 2-position and a geminal dimethyl group at the 5-position, creating a quaternary carbon center within the heterocycle . Commercially available at 95% purity, it possesses a computed LogP of 1.37, topological polar surface area (TPSA) of 21.26 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond . This physicochemical profile places it at the lower boundary of typical oral drug-like chemical space, making it a compact fragment-like scaffold for lead exploration or building-block applications.

1
Fragment-sized oxazinane scaffold with computed lipophilicity in the fragment-based screening range
2
Gem-dimethyl quaternary center provides conformational constraint (Thorpe-Ingold effect)
3
Nucleophilic secondary amine handle for N-functionalization library synthesis

Why Generic 1,3-Oxazinane Substitution Fails


The 1,3-oxazinane scaffold exhibits pronounced conformational sensitivity to both N-substitution and ring-carbon substitution patterns. Computational studies demonstrate that the conformational preferences of oxazinane rings are governed by a delicate balance of non-covalent interactions, steric effects, and hyperconjugative forces, with the anomeric effect playing a decisive role in ring geometry [1]. The 5,5-gem-dimethyl substitution in the target compound introduces a quaternary carbon center that imposes angle compression (Thorpe-Ingold effect), fundamentally altering ring conformation, nitrogen inversion barriers, and the spatial orientation of the N–H bond relative to what is observed in unsubstituted or mono-substituted analogs [1]. Furthermore, synthetic methodology for 5,5-disubstituted oxazinanes requires specific 2,2-disubstituted 3-aminopropan-1-ol precursors and distinct reaction conditions relative to simpler oxazinane congeners, meaning that scaffold-level interchange is neither conformationally nor synthetically neutral [2]. These factors render generic substitution scientifically unsound, whether for biological screening, chemical derivatization, or materials applications.

Conformational sensitivity

Unsubstituted 2-ethyl-[1,3]oxazinane lacks the quaternary center; ring conformation and N-inversion may differ significantly, limiting direct interchange for constrained-target screening.

Precursor mismatch

Synthesis of the 5,5-dimethyl analog requires specialty 2,2-dimethyl-3-aminopropan-1-ol, not the commodity 3-aminopropan-1-ol used for simpler oxazinanes, impacting supply and scalability.

Regioisomer misidentification

The 6,6-dimethyl regioisomer (CAS 2168154-81-0) has identical molecular weight and formula; CAS-number-specific procurement is essential to avoid receiving the wrong positional isomer.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Shift vs. Parent Scaffold

The introduction of the 5,5-gem-dimethyl group to the 2-ethyl-1,3-oxazinane scaffold produces a measurable increase in computed lipophilicity. The target compound 2-ethyl-5,5-dimethyl-1,3-oxazinane exhibits a computed LogP of 1.37 , compared with an XLogP3 of 0.80 for the unsubstituted parent 2-ethyl-[1,3]oxazinane (CAS 24033-80-5) [1]. This difference of +0.57 log units corresponds to an approximately 3.7-fold increase in the octanol-water partition coefficient, consistent with the addition of two methylene equivalents of hydrophobic surface area to the scaffold.

Lipophilicity Shift
Reported
ΔLogP = +0.57
Supports lipophilicity-based selection for fragment screening
Cross-study; different computational methods
Lipophilicity modulation Drug-likeness optimization Fragment-based drug discovery ADME prediction

Conformational Constraint by Gem-Dimethyl Group

The 5,5-gem-dimethyl substitution pattern creates a quaternary carbon center (C-5) within the oxazinane ring that is absent in the parent 2-ethyl-[1,3]oxazinane. This structural feature invokes the Thorpe-Ingold effect (angle compression at the quaternary center), which constrains the conformational mobility of the six-membered ring and influences the nitrogen inversion equilibrium at N-3. DFT computational studies on related di-substituted oxazinane rings demonstrate that conformational preferences in this scaffold class are controlled by a balance of steric effects, hyperconjugative interactions, and the anomeric effect, with substitution at positions adjacent to the heteroatoms exerting particularly strong influence on ring geometry and the axial/equatorial disposition of substituents [1]. The unsubstituted parent scaffold (2-ethyl-[1,3]oxazinane) lacks this conformational restriction and exhibits greater ring flexibility.

Conformational Constraint
Class-level
Quaternary C5 imposes Thorpe-Ingold effect; restricts ring puckering
May differentiate binding pre-organization vs. flexible parent
No experimental crystallographic data available
Conformational analysis Thorpe-Ingold effect Ring constraint Nitrogen inversion barrier Scaffold pre-organization

Regioisomeric Differentiation: 5,5- vs. 6,6-Dimethyl

Two regioisomers share the identical molecular formula (C₈H₁₇NO) and molecular weight (143.23): the target compound 2-ethyl-5,5-dimethyl-1,3-oxazinane (CAS 1891284-64-2) and 2-ethyl-6,6-dimethyl-1,3-oxazinane (CAS 2168154-81-0) . In the 6,6-isomer, the gem-dimethyl group is positioned α to the ring oxygen atom (at C-6), whereas in the 5,5-isomer (target), it is positioned β to the oxygen and α to the nitrogen. This positional shift alters the steric and electronic environment surrounding both heteroatoms, which computational studies indicate will differentially affect the anomeric stabilization, nitrogen basicity, and hydrogen-bonding geometry of the N–H group [1]. Both isomers are commercially available as discrete catalog items, enabling direct procurement of the specific regioisomer required.

Regioisomer Identity
Context-dependent
5,5-dimethyl vs. 6,6-dimethyl; identical MW, different heteroatom proximity
CAS-specific procurement essential to avoid isomer mix-up
No comparative bioactivity data available
Regioisomer comparison Heterocyclic chemistry Positional isomer impact Steric environment around heteroatoms

Scaffold Differentiation: Oxazinane vs. Oxazinone

The target compound is a saturated 1,3-oxazinane (secondary amine, C₈H₁₇NO, MW 143.23, one H-bond donor) , which differs fundamentally from the corresponding 1,3-oxazinan-2-one analog, 3-ethyl-5,5-dimethyl-1,3-oxazinan-2-one (CAS 86725-33-9, C₈H₁₅NO₂, MW 157.21, zero H-bond donors, three H-bond acceptors) . The carbonyl at position 2 in the oxazinone eliminates the N–H hydrogen bond donor capability, increases molecular weight by 14 Da, and changes the H-bond acceptor count from 2 to 3. The secondary amine in the oxazinane is nucleophilic and can serve as a diversification handle for N-alkylation, N-acylation, or N-sulfonylation, whereas the oxazinone lactam nitrogen is significantly less nucleophilic, requiring different derivatization strategies. Moreover, the oxazinane ring nitrogen (predicted pKa ~8.08 for the parent scaffold) will be substantially protonated at physiological pH, conferring cationic character absent in the neutral oxazinone.

Scaffold Class
Reported
Oxazinane (1° amine) vs. Oxazinone (lactam); ΔHBD -1, ΔHBA +1
Nucleophilic amine enables N-derivatization; oxazinone does not
Predicted pKa ~8, no experimental data
Scaffold selection Oxazinane vs. oxazinone Hydrogen bonding Synthetic accessibility Metabolic stability

Synthetic Route via Mannich Condensation

A recently developed synthetic methodology enables the direct one-step preparation of 5,5-disubstituted N-methyl-1,3-oxazinanes from 2,2-disubstituted 3-aminopropan-1-ols with formaldehyde and sodium borohydride [1]. Extending this protocol, the target compound 2-ethyl-5,5-dimethyl-1,3-oxazinane is accessible via cyclocondensation of 2,2-dimethyl-3-aminopropan-1-ol with propionaldehyde, generating the 2-ethyl substituent in the condensation step. In contrast, the unsubstituted parent 2-ethyl-[1,3]oxazinane (CAS 24033-80-5) is synthesized from 3-aminopropan-1-ol, a simpler but structurally distinct precursor. The requirement for the gem-dimethyl amino-alcohol starting material represents a discriminating factor in both synthesis cost and commercial availability, as 2,2-dimethyl-3-aminopropan-1-ol is a specialty intermediate compared with the commodity 3-aminopropan-1-ol .

Synthetic Route
Class-level
Mannich condensation from specialty 2,2-dimethyl-3-aminopropan-1-ol
Precursor complexity may affect supply chain vs. simpler oxazinanes
No comparative yield/cost data public
Mannich condensation One-step synthesis 5,5-Disubstituted oxazinane Cyclocondensation Synthetic accessibility

Best-Fit Application Scenarios


Fragment-Based Screening with Constrained Amines

With a computed LogP of 1.37 and a single hydrogen bond donor, 2-ethyl-5,5-dimethyl-1,3-oxazinane occupies a favorable fragment-like physicochemical space (MW < 150, LogP 1–2) for fragment-based drug discovery (FBDD) campaigns targeting moderately hydrophobic binding sites . The gem-dimethyl conformational constraint at C-5 provides a degree of ligand pre-organization that the fully flexible parent 2-ethyl-[1,3]oxazinane (LogP ~0.8) lacks [1][2]. This scaffold is suitable for inclusion in diverse fragment screening collections where secondary amine motifs are desired for hydrogen-bonding interactions with protein backbone carbonyls or side-chain carboxylates, while the quaternary center reduces the entropic penalty of binding.

N-Functionalized Library Diversification

The nucleophilic secondary amine (N–H, predicted conjugate acid pKa ~8) provides a versatile synthetic handle for parallel library synthesis through N-alkylation, N-acylation, N-sulfonylation, or reductive amination . This distinguishes the oxazinane scaffold from the corresponding oxazinone (3-ethyl-5,5-dimethyl-1,3-oxazinan-2-one, CAS 86725-33-9), whose lactam nitrogen is substantially less nucleophilic . The quaternary carbon at C-5 is metabolically inert to oxidative metabolism at that position, potentially offering an advantage over methylene-containing analogs in medicinal chemistry optimization programs, though direct metabolic stability data for this specific compound remain unpublished [3].

Regioisomer-Specific SAR Studies

When structure-activity relationship (SAR) exploration requires systematic evaluation of gem-dimethyl substitution position within the oxazinane ring, both 2-ethyl-5,5-dimethyl-1,3-oxazinane (CAS 1891284-64-2) and its 6,6-dimethyl regioisomer (CAS 2168154-81-0) are commercially available as discrete catalog items . This regioisomeric pair, indistinguishable by molecular weight (both 143.23 Da) or molecular formula (both C₈H₁₇NO), allows systematic probing of how the spatial relationship between the quaternary center and ring heteroatoms (O and N) affects target binding, physicochemical properties, and metabolic stability. Procurement must be CAS-number-specific to ensure correct isomer delivery.

Energetic Materials Precursor Applications

The 1,3-oxazinane scaffold has been identified as an ideal framework for advanced energetic materials due to its compact skeleton and the presence of multiple modifiable sites (N–H, C-2, C-5, and C-6 positions) for the introduction of explosophoric groups such as nitro and azido functionalities [3]. The 5,5-gem-dimethyl substitution in the target compound provides a pre-installed quaternary center that can serve as a stable anchor point for further derivatization, potentially influencing the thermal stability and sensitivity profile of resulting energetic derivatives. While the specific target compound has not been reported as an energetic material precursor, the class-level precedent from 1,3-oxazinane-based energetic compounds TNTON and ADTON supports its consideration for this application domain.

Application
Selection Property
Validation Focus
Fragment-based screening with constrained amines
Fragment-like lipophilicity and quaternary conformational constraint
Binding pre-organization and entropy reduction in target engagement
N-functionalized library diversification
Nucleophilic secondary amine handle for parallel derivatization
Derivatization efficiency and scaffold stability under reaction conditions
Regioisomer-specific SAR studies
CAS-specific regioisomeric identity (5,5- vs. 6,6-dimethyl)
Positional isomer impact on target binding and physicochemical properties
Energetic materials precursor research
Compact saturated heterocycle with quaternary anchor for explosophoric derivatization
Thermal stability and sensitivity profile of nitro/azido derivatives
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